4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a chloro group at the 4th position and a tetrahydro-2H-pyran-4-ylmethyl group at the 7th position on the pyrrolopyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Tetrahydro-2H-pyran-4-ylmethyl Group: This step involves the alkylation of the pyrrolopyrimidine core with a tetrahydro-2H-pyran-4-ylmethyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolopyrimidines with various functional groups.
Scientific Research Applications
4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-((tetrahydro-2H-pyran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-((tetrahydro-2H-furan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-((tetrahydro-2H-thiopyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the specific positioning of the tetrahydro-2H-pyran-4-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity for various applications.
Properties
Molecular Formula |
C12H14ClN3O |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-chloro-7-(oxan-4-ylmethyl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H14ClN3O/c13-11-10-1-4-16(12(10)15-8-14-11)7-9-2-5-17-6-3-9/h1,4,8-9H,2-3,5-7H2 |
InChI Key |
IJYKUAZLCAVLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=CC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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